molecular formula C5H11Cl2N3 B1530391 (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride CAS No. 1229623-76-0

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Cat. No.: B1530391
CAS No.: 1229623-76-0
M. Wt: 184.06 g/mol
InChI Key: YKTXRVFBLIYHJO-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a pyrazole-derived amine salt with the molecular formula C₅H₁₂Cl₂N₃ (calculated based on its hydrochloride analog in ). As a dihydrochloride salt, it exhibits enhanced water solubility compared to its freebase form, making it advantageous for pharmaceutical and chemical applications. The compound’s core structure consists of a pyrazole ring substituted with a methyl group at the 1-position and an aminomethyl group at the 3-position, with two equivalents of hydrochloric acid forming the salt .

Properties

IUPAC Name

(1-methylpyrazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-8-3-2-5(4-6)7-8;;/h2-3H,4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTXRVFBLIYHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride primarily involves the transformation of 1-methyl-1H-pyrazol-3-ylmethanol into the corresponding amine salt. The key synthetic approach includes:

  • Amination of 1-methyl-1H-pyrazol-3-ylmethanol: This reaction is typically conducted by treating the alcohol precursor with ammonium chloride under acidic conditions. The acidic environment facilitates the substitution of the hydroxyl group by an amine group, forming the methanamine moiety.

  • Use of strong acid catalysts: To promote the amination, strong acids such as hydrochloric acid are employed. These acids protonate the hydroxyl group, making it a better leaving group and enabling nucleophilic attack by ammonia or ammonium salts.

  • Heating: The reaction mixture is usually heated to accelerate the conversion, with temperatures optimized to balance reaction rate and minimize side reactions.

  • Formation of dihydrochloride salt: After amination, the free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using controlled reactors designed to optimize yield and purity. The process involves:

  • Large-scale reactors: Batch or continuous flow reactors equipped with temperature and pH control to maintain optimal reaction conditions.

  • Multi-step synthesis: The production may include intermediate purification steps such as extraction, crystallization, and filtration to isolate the intermediate and final products.

  • Purification and crystallization: The final dihydrochloride salt is purified by recrystallization from suitable solvents to achieve high purity, essential for pharmaceutical or research applications.

  • Quality control: Analytical techniques such as HPLC, NMR, and IR spectroscopy are employed to confirm the identity and purity of the compound.

Reaction Conditions Summary Table

Step Reagents/Conditions Purpose Notes
Amination 1-methyl-1H-pyrazol-3-ylmethanol, ammonium chloride, strong acid catalyst (HCl) Convert alcohol to amine Acid catalysis and heating required
Salt formation Excess hydrochloric acid Formation of dihydrochloride salt Enhances solubility and stability
Purification Recrystallization from solvents (e.g., ethanol, water) Remove impurities Critical for pharmaceutical grade
Industrial scale-up Controlled reactors, temperature/pH control Ensure reproducibility and yield Use of continuous flow possible

Chemical Reaction Analysis

The amination reaction mechanism involves protonation of the hydroxyl group on the pyrazolylmethanol, followed by nucleophilic substitution by ammonia or ammonium ion, resulting in the formation of the methanamine group. The dihydrochloride salt is formed by protonation of the amine nitrogen atoms with hydrochloric acid.

The compound can undergo further chemical transformations such as oxidation, reduction, and substitution at the pyrazole ring or the amine group, but these are beyond the scope of the preparation methods.

Research Findings and Optimization

  • Yield and purity: Optimizing the molar ratio of ammonium chloride and acid catalyst, reaction temperature (typically moderate heating around 60–100°C), and reaction time (several hours) improves yield and reduces side products.

  • Solvent choice: Polar solvents or solvent mixtures that dissolve both starting materials and ammonium salts facilitate better reaction kinetics.

  • Crystallization conditions: Slow cooling and choice of solvent system affect crystal size and purity of the dihydrochloride salt.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Effect on Reaction
Temperature 60–100°C Higher temp increases rate but may cause side reactions
Acid catalyst Concentrated HCl or similar strong acid Protonates hydroxyl, facilitates substitution
Ammonium chloride ratio 1.2–2 equivalents Excess ensures complete amination
Reaction time 4–12 hours Longer time increases conversion
Solvent Water, ethanol, or mixtures Solubility and reaction medium impact
Purification Recrystallization from ethanol/water Improves purity and crystal form

Chemical Reactions Analysis

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrazole derivatives or other oxidized products.

  • Reduction: Reduction reactions can lead to the formation of amine derivatives .

  • Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed:

  • Oxidation: Oxidation products include pyrazole-3-carboxylic acid and pyrazole-3-aldehyde .

  • Reduction: Reduction products include 1-methyl-1H-pyrazol-3-ylmethanamine and 1-methyl-1H-pyrazol-3-ylmethanol .

  • Substitution: Substituted pyrazoles can include halogenated pyrazoles and alkylated pyrazoles .

Scientific Research Applications

Overview

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a pyrazole derivative with the molecular formula C5H9N32HClC_5H_9N_3\cdot 2HCl. This compound has gained attention in various fields due to its unique chemical properties and potential applications in medicinal chemistry, agrochemicals, and biological research.

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various pyrazole derivatives, which have demonstrated significant pharmacological activities. Pyrazole derivatives are known for their roles in drug development targeting diseases such as cancer, inflammation, and neurological disorders.

  • Antitumor Activity : Research has indicated that pyrazole derivatives exhibit antitumor effects. For instance, specific studies have shown that they can induce apoptosis in cancer cell lines like MDA-MB-231 through caspase activation.
  • Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of enzymes such as monoamine oxidases, which are involved in neurotransmitter metabolism. Some derivatives have shown reversible and non-competitive inhibition profiles .

Biological Studies

In biological research, this compound is utilized to investigate the biological roles of pyrazole compounds. Its ability to interact with various molecular targets makes it a valuable tool for studying cellular pathways and mechanisms.

  • Mechanism of Action : The compound binds to specific receptors or enzymes, leading to biological responses that can be analyzed in vitro and in vivo. This aspect is crucial for understanding its therapeutic potential.

Agrochemicals

The compound is also used in the synthesis of agrochemicals, where pyrazole derivatives play a role in enhancing crop protection and yield. These compounds can act as herbicides or fungicides due to their ability to inhibit specific biological pathways in pests and pathogens.

Case Studies

Several studies illustrate the efficacy of this compound and its derivatives:

Study FocusFindings
Breast Cancer Cells (MDA-MB-231) Induction of apoptosis through caspase activation; morphological changes observed at 1 μM concentration.
In Vivo Antitumor Activity Demonstrated antitumor efficacy in animal models, reinforcing its potential as a therapeutic agent against various cancers.
Enzyme Inhibition Exhibited significant inhibition of monoamine oxidases with selectivity factors indicating promising pharmacological profiles .

Mechanism of Action

The mechanism by which (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparison of (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride with related pyrazole- and aryl-substituted methanamine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties References
This compound C₅H₁₂Cl₂N₃ ~195.09 (estimated) - 1-Methyl pyrazole
- Aminomethyl at C3
High solubility due to dihydrochloride salt
1-(1-Methyl-1H-pyrazol-3-yl)methanamine hydrochloride C₅H₁₀ClN₃ 147.61 - Single HCl salt
- Same core structure
Lower solubility vs. dihydrochloride
[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride C₁₀H₁₁Cl₂N₃ 244.12 - 3-Chlorophenyl at pyrazole C4
- Single HCl
Increased lipophilicity; potential halogen interactions
(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride C₁₁H₁₃ClN₃ 222.70 - Phenyl group at aminomethyl carbon Enhanced steric bulk; potential CNS penetration
[1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride C₁₀H₁₄Cl₂N₄ 273.16 - Pyridinyl at pyrazole C3
- Dihydrochloride
Improved hydrogen bonding; basic nitrogen

Physicochemical and Pharmacological Insights

Solubility and Stability :

  • The dihydrochloride form of the target compound offers superior aqueous solubility compared to its hydrochloride analog (147.61 g/mol vs. ~195.09 g/mol) due to the additional HCl molecule .
  • Pyridinyl-substituted analogs (e.g., [1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride) may exhibit dual solubility characteristics—polar interactions from the pyridine ring and salt-enhanced solubility .

Lipophilicity and Bioavailability :

  • Aryl-substituted derivatives, such as the phenyl- or chlorophenyl-containing compounds, display increased lipophilicity (logP values estimated to be higher), which could enhance blood-brain barrier penetration but reduce water solubility .

Synthetic Accessibility :

  • The synthesis of simpler analogs like the target compound typically involves direct alkylation or protection/deprotection strategies (e.g., SEM-protected pyrazoles in ), whereas halogenated or aryl-substituted derivatives require more complex coupling reactions .

Biological Relevance :

  • Chlorophenyl-substituted analogs (e.g., [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride) may exhibit enhanced binding to receptors with hydrophobic pockets, leveraging halogen bonding .
  • Pyridinyl-substituted derivatives could engage in π-π stacking or hydrogen bonding, making them suitable for enzyme targets like kinases .

Biological Activity

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a compound characterized by its pyrazole ring structure, with potential applications in medicinal chemistry due to its biological activity. This article provides a comprehensive overview of its biological properties, including interaction studies, potential therapeutic applications, and comparisons with structurally similar compounds.

The compound has the chemical formula C₅H₉N₃·2HCl and is identified by CAS number 1229623-76-0. It appears as a white crystalline solid, highly soluble in water due to its ionic nature from the two hydrochloride groups. The molecular structure includes a methyl group attached to the nitrogen atom of the pyrazole and a methanamine functional group, which may influence its biological activity.

Interaction Studies

Research indicates that this compound exhibits binding affinity towards various biological targets. Key studies have focused on its antimicrobial properties and potential as a drug candidate.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µM
Escherichia coli75 µM
Streptococcus pyogenes100 µM

These findings suggest that the compound may possess significant antibacterial properties, making it a candidate for further development in antimicrobial therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds reveal variations in activity levels based on structural differences.

Table 2: Comparison of Similar Compounds

Compound NameSimilarity IndexKey Features
1,3-Dimethyl-1H-pyrazol-4-amine0.87Strong antimicrobial properties
1-Ethyl-3-methyl-1H-pyrazol-4-amine0.78CNS activity
3-(Aminomethyl)-1,5-dimethylpyrazole0.80Potential anticancer activity
1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride0.85Similar pharmacological effects

This table illustrates how slight modifications can lead to varying degrees of biological activity, underscoring the importance of SAR in drug design.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound's mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .
  • Antibacterial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride?

  • Methodological Answer : The synthesis typically involves alkylation of a pyrazole precursor followed by amination and salt formation. For example, analogous compounds are synthesized via nucleophilic substitution using halogenated pyrazoles and methylamine under controlled pH. Post-synthesis, the dihydrochloride salt is formed by treating the free base with hydrochloric acid. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid contact with strong oxidizers (e.g., peroxides) due to potential reactivity. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles during handling. Ventilation systems should be employed to prevent inhalation exposure .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 to confirm structural integrity. For example, pyrazole protons typically resonate at δ 6.5–7.5 ppm, while methylamine protons appear at δ 2.5–3.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H]+^+ for C5_5H11_{11}N3_3Cl2_2: ~184.04 Da).
  • X-ray Crystallography : SHELX software can resolve crystal structures, confirming bond angles and salt formation .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : Dihydrochloride salts are generally water-soluble. Test solubility sequentially in polar (water, methanol), semi-polar (DMSO), and non-polar solvents (dichloromethane). Note: Limited data exists for this specific compound, but analogous pyrazole derivatives show >50 mg/mL solubility in DMSO .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

  • Methodological Answer :

  • Temperature : Conduct reactions at 50–60°C to balance kinetics and side-product formation.
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps.
  • Purification : Compare HPLC (C18 column, 0.1% TFA in water/acetonitrile) vs. silica gel chromatography. Yields >70% are achievable with optimized gradients .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model NMR chemical shifts. Deviations >0.5 ppm may indicate impurities or tautomerism.
  • Tandem MS/MS : Fragment ions can validate predicted dissociation pathways.
  • Cross-Validation : Compare with PubChem-derived data for analogous compounds .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes).
  • Cell Viability : MTT assays (IC50_{50} determination) in cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and triplicate replicates .

Q. How to assess the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate at pH 2, 7, and 9 (37°C for 72 hours). Monitor degradation via HPLC (retention time shifts ≥5% indicate instability).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for pyrazole derivatives) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride

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